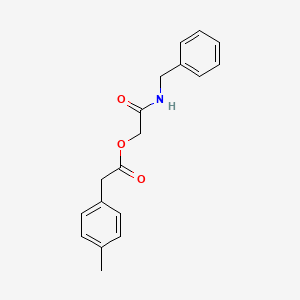

ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

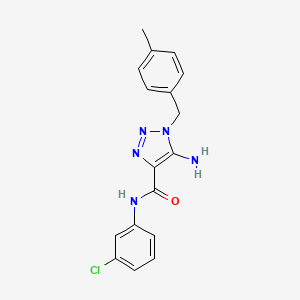

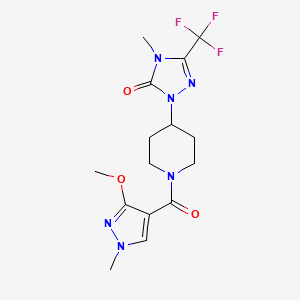

Ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The compound's structure includes a pyrazole ring substituted with ethyl ester, dichlorophenyl, and dimethyl groups, which can influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various hydrazines with diketones or similar carbonyl compounds. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to enhance regioselectivity and yield, significantly reducing reaction times . Similarly, substituted pyrazoles can be synthesized through a 3+2 annulation method, as demonstrated by the direct synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility and efficiency of modern synthetic approaches to pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as X-ray crystallography . The crystal structures can reveal important features such as intermolecular hydrogen bonding and π-π stacking interactions, which contribute to the stability of the crystal packing . The dihedral angles between the planes of the pyrazole ring and adjacent benzene rings can also be determined, providing insight into the compound's conformation .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acylation, alkylation, and reactions with nucleophilic reagents. For example, ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate can be transformed into new compounds through highly regioselective acylation and alkylation . Additionally, reactions with nucleophilic reagents can lead to the formation of diverse heterocyclic compounds, as seen with ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate leads to products with varying solubility and reactivity depending on the solvent and conditions used . Theoretical calculations, such as DFT studies, can complement experimental data by predicting vibrational frequencies, molecular orbitals, and reactivity indices, which are crucial for understanding the behavior of these compounds .

Scientific Research Applications

1. Synthesis Techniques

- Various ethyl 1-(dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized using techniques such as ultrasound irradiation and cyclocondensation reactions, demonstrating high regioselectivity and yields (Machado et al., 2011). This method highlights a significant reduction in reaction times and supports the efficiency of alternative synthesis methods for such compounds.

2. Potential Applications in Antimicrobial and Anticancer Research

- Research has explored the antimicrobial and anticancer potential of pyrazole derivatives, including compounds structurally related to ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. Some of these compounds exhibited higher anticancer activity than standard drugs like doxorubicin, indicating their potential as therapeutic agents (Hafez et al., 2016).

3. Crystal and Molecular Structure Analysis

- The crystal and molecular structure of related pyrazole-4-carboxylate derivatives has been extensively analyzed. Studies include single crystal X-ray diffraction and Hirshfeld surface analysis, providing insights into molecular interactions and structural stability (Achutha et al., 2017). Such analyses are crucial for understanding the properties and potential applications of these compounds.

4. Derivative Synthesis for Agricultural Applications

- Research has demonstrated the synthesis of various pyrazole derivatives, some of which function as chemical hybridizing agents in crops like wheat and barley (Beck et al., 1988). This suggests potential agricultural applications of ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate derivatives.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 1-(2,6-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)12-8(2)17-18(9(12)3)13-10(15)6-5-7-11(13)16/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICGKQTZVXSCDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=C(C=CC=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(2,6-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)

![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)

![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)

![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)

![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2526354.png)